molecular formula C21H23N3O4S2 B2994236 N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 313661-74-4

N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No. B2994236
CAS RN: 313661-74-4
M. Wt: 445.55
InChI Key: HSVRWEMBJBUXEC-UHFFFAOYSA-N
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Description

N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, also known as PBIT, is a small molecule that has been synthesized for its potential use in scientific research. PBIT has been found to have a variety of biochemical and physiological effects, and its mechanism of action is still being studied. In

Scientific Research Applications

Prokinetic Agents Development

The synthesis and biological evaluation of Cinitapride and its derivatives have shown potential as prokinetic agents, which are substances that enhance gastrointestinal motility. These compounds are synthesized from the condensation of corresponding diamines with carboxylic acids, showing anti-ulcerative activity and simulating gastrointestinal motility. Benzimidazole derivatives, prepared by incorporating benzimidazole moiety into the Cinitapride skeleton, have been studied for their anti-ulcer activity, indicating the potential of these compounds in treating ulcerative conditions (G. Srinivasulu et al., 2005).

Antimicrobial Agents

Several studies have focused on the synthesis and evaluation of benzothiazole derivatives for their antimicrobial properties. For instance, substituted 2-aminobenzothiazoles derivatives were synthesized and evaluated for their antimicrobial activity, indicating their potential as antimicrobial agents. These compounds have shown good to moderate activity against selected bacterial and fungal strains (D. G. Anuse et al., 2019). Another study synthesized pyridine derivatives with benzothiazole and evaluated their antimicrobial activity, showing considerable antibacterial activity (N. Patel et al., 2011).

Antituberculosis Activity

Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds showed promising activity against Mycobacterium smegmatis GyrB ATPase assay and Mycobacterium tuberculosis DNA gyrase supercoiling assay, indicating their potential as antituberculosis agents. Among the compounds studied, one showed significant activity against all tests, suggesting its promise as a candidate for further development (V. U. Jeankumar et al., 2013).

properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c1-2-28-17-7-6-8-18-19(17)22-21(29-18)23-20(25)15-9-11-16(12-10-15)30(26,27)24-13-4-3-5-14-24/h6-12H,2-5,13-14H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSVRWEMBJBUXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

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